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Introduction

Acquired resistance to targeted cancer therapies remains a significant clinical challenge,
leading to disease progression and limited long-term efficacy of many treatments. In anaplastic
lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC) and other ALK-
positive solid tumors, sequential treatment with ALK tyrosine kinase inhibitors (TKIs) often
results in the emergence of on-target resistance mutations within the ALK kinase domain.
Neladalkib (NVL-655) is a fourth-generation, brain-penetrant, ALK-selective inhibitor rationally
designed to overcome the limitations of previous ALK inhibitors by maintaining activity against
a broad spectrum of single and compound ALK mutations that confer resistance. This technical
guide provides an in-depth overview of Neladalkib's mechanism of action, its efficacy in
overcoming acquired resistance, and the experimental methodologies supporting its
development.

Mechanism of Action and Rationale for Overcoming
Resistance

Neladalkib is a potent and selective small-molecule inhibitor of ALK.[1] Its design addresses
the key mechanisms of acquired resistance to first-, second-, and third-generation ALK TKIs. A
primary advantage of Neladalkib is its ability to remain active against tumors that have
developed resistance through single or compound ALK mutations.[2][3][4][5][6]
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A significant challenge with later-line ALK inhibition is the emergence of compound mutations,
where two or more mutations exist on the same allele. Neladalkib has been specifically
engineered to be effective against such complex resistance patterns.[7] Furthermore,
Neladalkib is designed for central nervous system (CNS) penetrance to address brain
metastases, a common site of disease progression in ALK-positive NSCLC.[2][3][4][5][6] It also
avoids the inhibition of the structurally related tropomyosin receptor kinase (TRK) family, which
is associated with neurological adverse events seen with some other TKIs.[2][3][4][6]

Quantitative Efficacy Data

The potency of Neladalkib against wild-type ALK and a range of resistance mutations has
been characterized in preclinical studies. Clinical data from the ALKOVE-1 trial further
demonstrate its anti-tumor activity in heavily pretreated patient populations.

Table 1: In Vitro Inhibitory Activity of Neladalkib against
ALK Mutations
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ALK Status/Mutation IC50 (nM)

Wild-Type ALK 2.8[8]

Single Resistance Mutations

T1151insT 0.9 - 6.8[8]
T1151M 0.9 - 6.8[8]
L1152R 0.9 - 6.8[8]
C1156Y 0.9 - 6.8[8]
11171N 0.9 - 6.8[8]
11171S 0.9 - 6.8[8]
11171T 0.9 - 6.8[8]
F1174L 0.9 - 6.8[8]
F1174S 0.9 - 6.8[8]
V1180L 0.9 - 6.8[8]
L1198F 0.9 - 6.8[8]
G1202R 0.9 - 6.8[8]
D1203N 0.9 - 6.8[8]
S1206R 0.9 - 6.8[8]
R1275Q 0.9 - 6.8[8]
G1196M 11 - 79[8]

G1269A 11 - 79[8]

G1269S 11 - 79[8]

Table 2: Clinical Activity of Neladalkib in the ALKOVE-1
Trial
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Patient Population

Endpoint Result

Advanced ALK-positive solid

tumors (all patients, n=34)

Objective Response Rate

44%[9]
(ORR)

TKI pre-treated ALK-positive
NSCLC

Durable clinical responses Observed[4]

Experimental Protocols
In Vitro N-ethyl-N-nitrosourea (ENU) Mutagenesis

Screens

To assess the potential for acquired resistance to Neladalkib, in vitro mutagenesis screens

were performed.[7]

e Cell Lines: Ba/F3 cells engineered to express EML4-ALK (simulating a first-line treatment
setting) and Ba/F3 cells with EML4-ALK G1202R (simulating a later-line setting) were

utilized.[7]

o Mutagenesis: Cells were treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU) for

24 hours to induce random mutations in the ALK kinase domain.[7]

e Drug Selection: Following mutagenesis, cells were cultured for 28 days in the presence of
Neladalkib, alectinib (a second-generation ALK TKI), or lorlatinib (a third-generation ALK

TKI).[7]

e Analysis: The number of wells with proliferating, TKI-resistant clones was counted on day 28.

The ALK kinase domain of resistant clones was analyzed by Sanger sequencing to identify

mutations.[7]

o Results: At clinically relevant concentrations, less than 2% of wells treated with Neladalkib

developed resistance, in stark contrast to 100% of wells treated with alectinib or lorlatinib.[7]

ALKOVE-1 Phase 1/2 Clinical Trial (NCT05384626)

This is a Phase 1/2, open-label, dose-escalation and expansion study to evaluate the safety,

tolerability, and anti-tumor activity of Neladalkib.[10][11]
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e Phase 1 (Dose Escalation): This phase was designed to determine the recommended Phase
2 dose (RP2D) and the maximum tolerated dose (MTD) of Neladalkib in patients with
advanced ALK-positive solid tumors.[10][11]

e Phase 2 (Dose Expansion): This phase aims to evaluate the objective response rate (ORR)
as assessed by a Blinded Independent Central Review (BICR) at the determined RP2D.[10]
[11] Secondary objectives include duration of response (DOR), time to response (TTR),
progression-free survival (PFS), overall survival (OS), and clinical benefit rate (CBR).[10]

» Patient Population: The trial enrolls patients aged 18 years or older (with a provision for
patients aged 12 years and older in a specific cohort) with a histologically or cytologically
confirmed locally advanced or metastatic solid tumor harboring a documented ALK
rearrangement or activating mutation.[11]

Visualizations
Signaling Pathway and Mechanism of Resistance
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Caption: ALK signaling pathway and the mechanism of Neladalkib in overcoming resistance.
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Experimental Workflow for In Vitro Mutagenesis Screen
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Caption: Workflow for the in vitro ENU mutagenesis screen.
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Caption: Logical framework for the design of Neladalkib.

Conclusion

Neladalkib represents a significant advancement in the treatment of ALK-positive cancers,
specifically addressing the challenge of acquired resistance. Its rational design, which confers
broad activity against a wide range of ALK resistance mutations, including compound
mutations, combined with its brain penetrance and TRK-sparing selectivity, positions it as a
potentially best-in-class ALK inhibitor. The preclinical data demonstrating a low propensity for
resistance development and the encouraging clinical activity in heavily pretreated patients
underscore the promise of Neladalkib in improving outcomes for patients with ALK-driven
malignancies. Ongoing clinical trials, such as the Phase 3 ALKAZAR study, will further
elucidate its role in the evolving landscape of ALK-targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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